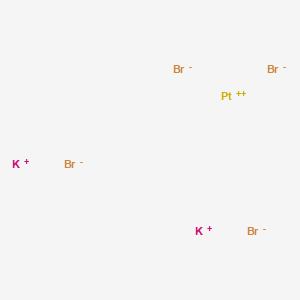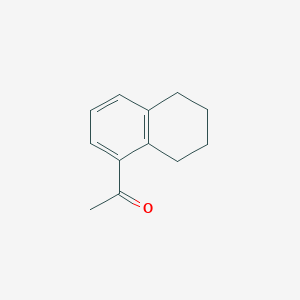
Nickel;silicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel;silicon is an intermetallic compound composed of nickel and silicon. It is known for its significant role in microelectronics, particularly in the formation of low-resistance contacts in semiconductor devices. Nickel silicide is valued for its low electrical resistivity, thermal stability, and compatibility with silicon-based technologies .
准备方法
Synthetic Routes and Reaction Conditions: Nickel silicide can be synthesized through various methods, including solid-state reactions, diffusion processes, and rapid thermal annealing. One common approach involves depositing a thin layer of nickel onto a silicon substrate, followed by annealing at high temperatures to promote the formation of nickel silicide . The transition sequence typically follows the formation of nickel-rich silicides (Ni2Si) to nickel monosilicide (NiSi) and finally to nickel disilicide (NiSi2) at higher temperatures .
Industrial Production Methods: In industrial settings, nickel silicide is often produced using magnetron sputtering, where a nickel target is bombarded with high-energy ions to deposit a thin film of nickel onto a silicon wafer. This is followed by annealing to form the desired silicide phase . Another method involves ion beam mixing, where ions are used to mix nickel and silicon at the interface, promoting silicide formation .
化学反应分析
Types of Reactions: Nickel silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with chlorine gas to form nickel chloride and silicon tetrachloride .
Common Reagents and Conditions: Common reagents used in reactions with nickel silicide include halogens (e.g., chlorine), acids, and other reactive gases. These reactions typically occur at elevated temperatures to facilitate the formation of the desired products .
Major Products: The major products formed from reactions involving nickel silicide depend on the specific reagents and conditions used. For instance, reacting nickel silicide with chlorine gas produces nickel chloride and silicon tetrachloride .
科学研究应用
Nickel silicide has a wide range of applications in scientific research and industry. In microelectronics, it is used to create low-resistance contacts in CMOS transistors, improving device performance and reliability . Additionally, nickel silicide nanoparticles supported on silica have been investigated as catalysts for hydrogenation reactions, offering an alternative to traditional catalysts like Raney nickel . The compound’s unique properties also make it suitable for use in non-volatile memory devices and other advanced electronic applications .
作用机制
The mechanism of action of nickel silicide involves its ability to form stable, low-resistance contacts with silicon. This is achieved through a solid-state reaction where nickel atoms diffuse into the silicon lattice, forming a silicide layer . The process is influenced by factors such as temperature, film thickness, and the presence of impurities or alloying elements . The resulting silicide layer provides excellent electrical conductivity and thermal stability, making it ideal for use in semiconductor devices .
相似化合物的比较
Nickel silicide is part of a broader family of metal silicides, including compounds like nickel disilicide (NiSi2), nickel-rich silicides (Ni2Si), and other transition metal silicides such as cobalt silicide (CoSi2) and titanium silicide (TiSi2) . Compared to these compounds, nickel silicide offers a unique combination of low resistivity, thermal stability, and compatibility with silicon-based technologies
属性
CAS 编号 |
12035-57-3 |
|---|---|
分子式 |
NiSi |
分子量 |
86.778 g/mol |
IUPAC 名称 |
nickel;silicon |
InChI |
InChI=1S/Ni.Si |
InChI 键 |
PEUPIGGLJVUNEU-UHFFFAOYSA-N |
SMILES |
[Si].[Ni] |
规范 SMILES |
[Si].[Ni] |
同义词 |
Nickel silicide (NiSi) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


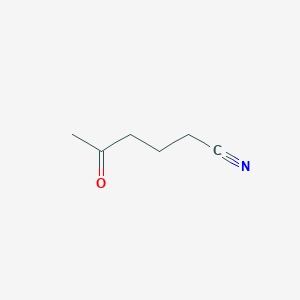
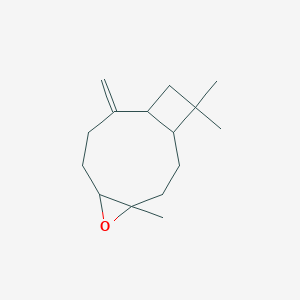
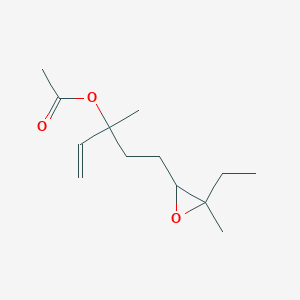
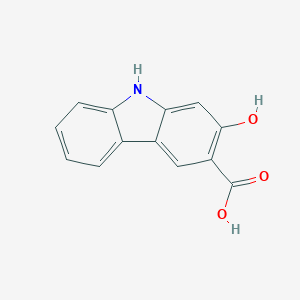
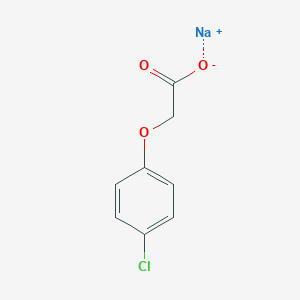
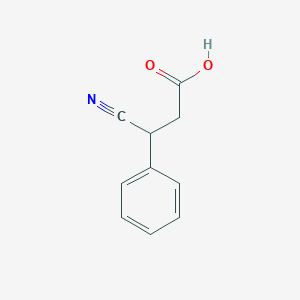
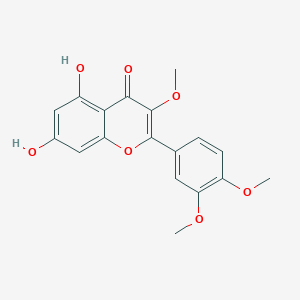

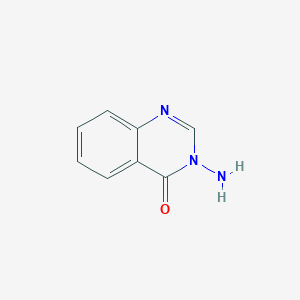
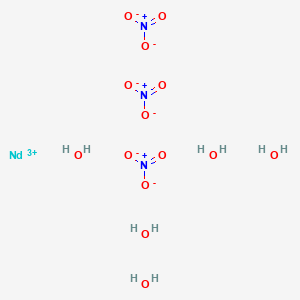

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
